

# A Comparative Analysis of GR231118 and Other Y4 Receptor Agonists

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic peptide **GR231118** and other prominent Y4 receptor agonists. The content is structured to offer an objective overview of their performance, supported by experimental data, to aid in the selection of appropriate research tools and potential therapeutic candidates.

## Introduction to Y4 Receptor Agonism

The Neuropeptide Y (NPY) receptor family, a class of G-protein coupled receptors (GPCRs), plays a crucial role in a variety of physiological processes. Within this family, the Y4 receptor is of particular interest due to its preferential activation by pancreatic polypeptide (PP), distinguishing it from other NPY receptor subtypes which are more responsive to NPY and peptide YY (PYY)[1][2]. The Y4 receptor is primarily expressed in the gastrointestinal tract, brain, pancreas, and prostate[1]. Its activation is linked to the regulation of food intake, gastrointestinal motility, and other metabolic processes, making it a significant target for therapeutic intervention in conditions such as obesity and gastrointestinal disorders.

**GR231118** is a synthetic peptide analogue of the C-terminus of neuropeptide Y. It exhibits a unique pharmacological profile, acting as a potent antagonist at the Y1 receptor while simultaneously serving as a potent agonist at the Y4 receptor[3][4]. This dual activity necessitates careful consideration in experimental design and data interpretation. This guide will compare **GR231118** with the endogenous Y4 agonist, pancreatic polypeptide, and other synthetic Y4 agonists.



## **Comparative Analysis of Y4 Agonist Performance**

The following tables summarize the binding affinity (pKi) and functional potency (pEC50) of **GR231118** and other selected Y4 agonists at the human Y4 receptor, as well as their affinity for other NPY receptor subtypes to indicate selectivity.

Table 1: Binding Affinity (pKi) of Y4 Agonists at Human NPY Receptors

Compoun d	Y4 Receptor (pKi)	Y1 Receptor (pKi)	Y2 Receptor (pKi)	Y5 Receptor (pKi)	Y6 Receptor (pKi) (mouse)	Referenc e
GR231118	9.6	10.2	Weak Agonist	Weak Agonist	8.8	[3][4]
Pancreatic Polypeptid e (human)	~10.25 (Ki = 0.056 nM)	Lower Affinity	Lower Affinity	Lower Affinity	N/A	[5]
BW1911U9 0	8.3	8.3	N/A	N/A	N/A	[3]
T-190	7.7	6.5	N/A	N/A	N/A	[3]
T-241	8.3	6.8	N/A	N/A	N/A	[3]

Table 2: Functional Potency (pEC50) of Y4 Agonists at the Human Y4 Receptor

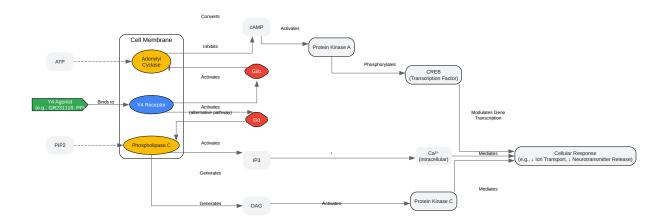
Compound	Y4 Receptor (pEC50)	Reference
GR231118	8.6	[3][4]
Pancreatic Polypeptide (human)	~8.8 (in some systems)	[6]
BW1911U90	6.8	[3]
T-190	6.3	[3]
T-241	6.6	[3]



## **Signaling Pathways and Experimental Workflows**

The activation of the Y4 receptor initiates intracellular signaling cascades that mediate its physiological effects. The primary signaling pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. A secondary, less predominant pathway involves coupling to Gq proteins, which activates phospholipase C, leading to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.

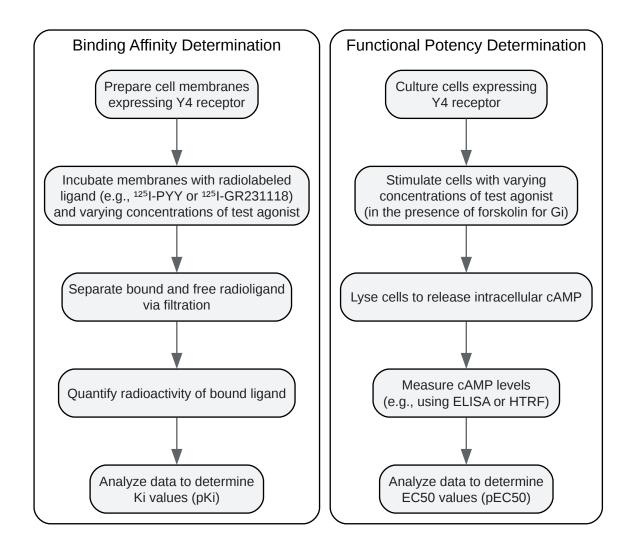
Below are diagrams illustrating the Y4 receptor signaling pathway and a general workflow for assessing the affinity and functional activity of Y4 agonists.



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Caption: Y4 Receptor Signaling Pathway.



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